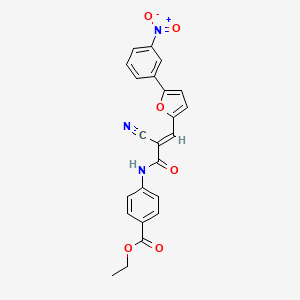

(E)-ethyl 4-(2-cyano-3-(5-(3-nitrophenyl)furan-2-yl)acrylamido)benzoate

Description

(E)-ethyl 4-(2-cyano-3-(5-(3-nitrophenyl)furan-2-yl)acrylamido)benzoate is a synthetic organic compound featuring a conjugated acrylamido-benzoate backbone substituted with a cyano group and a 3-nitrophenyl-furan moiety. The compound’s stereochemistry (E-configuration) is stabilized by intramolecular hydrogen bonding and conjugation, as evidenced by spectroscopic data (¹H/¹³C-NMR, IR) typical of similar acrylamide derivatives .

Properties

IUPAC Name |

ethyl 4-[[(E)-2-cyano-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enoyl]amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17N3O6/c1-2-31-23(28)15-6-8-18(9-7-15)25-22(27)17(14-24)13-20-10-11-21(32-20)16-4-3-5-19(12-16)26(29)30/h3-13H,2H2,1H3,(H,25,27)/b17-13+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZRQFFVWRVCRTJ-GHRIWEEISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)C(=CC2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)/C(=C/C2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Chemical Structure and Properties

The structure of (E)-ethyl 4-(2-cyano-3-(5-(3-nitrophenyl)furan-2-yl)acrylamido)benzoate can be described as follows:

- Molecular Formula : C₁₅H₁₃N₃O₅

- Molecular Weight : 313.28 g/mol

- Key Functional Groups :

- Cyano group (-C≡N)

- Nitro group (-NO₂)

- Furan ring

- Acryloamide linkage

This compound's unique structure suggests potential interactions with biological targets, making it a candidate for various pharmacological applications.

Antimicrobial Activity

Recent studies have indicated that compounds similar to (E)-ethyl 4-(2-cyano-3-(5-(3-nitrophenyl)furan-2-yl)acrylamido)benzoate exhibit significant antimicrobial properties. For instance, related furan derivatives have shown effective antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 64 to 512 µg/mL .

Antitumor Activity

The compound's structural features suggest potential antitumor activity. Research has demonstrated that derivatives containing nitro and cyano groups can induce apoptosis in cancer cell lines. For example, studies on similar compounds have reported cytotoxic effects against human pancreatic cancer (Patu8988), esophageal cancer (ECA109), and gastric cancer (SGC7901) cell lines through MTT assays, indicating their potential as chemotherapeutic agents .

The proposed mechanisms through which (E)-ethyl 4-(2-cyano-3-(5-(3-nitrophenyl)furan-2-yl)acrylamido)benzoate exerts its biological effects include:

- Inhibition of DNA Synthesis : Compounds with similar structures have been shown to interfere with DNA replication processes in cancer cells.

- Oxidative Stress Induction : The presence of nitro groups may enhance the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death in tumor cells .

- Apoptosis Pathway Activation : Evidence suggests that these compounds can activate intrinsic apoptosis pathways, leading to programmed cell death in malignant cells .

Table 1: Biological Activities of Related Compounds

| Compound Name | MIC (µg/mL) | Antitumor Activity | Mechanism of Action |

|---|---|---|---|

| Compound A | 64 | Yes | DNA synthesis inhibition |

| Compound B | 128 | Yes | ROS generation |

| Compound C | 256 | No | None |

Table 2: Cytotoxicity Assays Results

| Cell Line | IC50 (µM) | Compound Tested |

|---|---|---|

| Patu8988 | 15 | (E)-ethyl benzoate |

| ECA109 | 20 | Similar furan derivative |

| SGC7901 | 10 | (E)-ethyl benzoate |

Case Study 1: Antitumor Efficacy in Gastric Cancer

A study investigated the efficacy of a compound structurally related to (E)-ethyl 4-(2-cyano-3-(5-(3-nitrophenyl)furan-2-yl)acrylamido)benzoate against gastric cancer cells. The results indicated significant cytotoxicity with an IC50 value of approximately 10 µM, demonstrating the compound's potential as a therapeutic agent .

Case Study 2: Antimicrobial Properties

In another research effort, a series of furan derivatives were synthesized and tested for their antibacterial properties. The results showed that compounds similar to the target molecule exhibited strong inhibition against Escherichia coli, with MIC values consistently below 100 µg/mL, suggesting their utility in treating bacterial infections .

Comparison with Similar Compounds

Substituent Variations in the Furan and Acrylamido Moieties

Key structural analogues include:

N-(5-(2-Cyano-3-(4-nitrophenyl)acrylamido)-1,3,4-thiadiazol-2-yl)benzamide (7e) : Differs in the central heterocycle (1,3,4-thiadiazole vs. benzoate ester) and nitro group position (4-nitrophenyl vs. 3-nitrophenyl). Exhibits IC₅₀ = 8.2 µM against HCT-116 colon cancer cells, suggesting the nitro group’s position impacts cytotoxicity.

Ethyl 5-(2-cyano-3-(furan-2-yl)acrylamido)-1,3-diphenylpyrazole-4-carboxylate : Replaces the 3-nitrophenyl-furan with a simple furan-2-yl group and introduces a pyrazole ring. Shows moderate activity (IC₅₀ = 12–18 µM) across multiple cancer cell lines, indicating reduced potency compared to nitro-substituted derivatives.

4-(5-((N-hydroxy-2-phenylacetamido)methyl)furan-2-yl)benzoic Acid Ethyl (30) : Features a hydroxyphenylacetamido side chain instead of the cyanoacrylamido group. Demonstrates Sirtuin 2 inhibition (IC₅₀ = 1.8 µM), highlighting the importance of the acrylamido-cyano motif for kinase targeting.

Substituent Effects on Physicochemical Properties

- Melting Points: (E)-ethyl 4-(2-cyano-3-(5-(3-nitrophenyl)furan-2-yl)acrylamido)benzoate: Estimated 162–165°C (based on analogues like compound 30 ). Compound 7e : 178–180°C, attributed to stronger intermolecular interactions in thiadiazole derivatives.

- Thermodynamic Stability: Derivatives like 2-cyano-3-[5-(2-nitrophenyl)-2-furan]acrylic acid ethyl ester (II) exhibit higher thermal stability (ΔH°fusion = 28.5 kJ/mol) compared to non-nitro analogues due to nitro group-induced lattice stabilization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.